molecular formula C11H20F3O6P B3040966 Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate CAS No. 256332-96-4

Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

Cat. No.: B3040966
CAS No.: 256332-96-4
M. Wt: 336.24 g/mol
InChI Key: WCEFHHYPRXXMQK-UHFFFAOYSA-N
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Description

Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated organophosphorus compound characterized by a trifluoropropanoate ester backbone modified with a diisopropoxyphosphoryloxy group at the 2-position. Its molecular formula is C₁₁H₂₀F₃O₆P, with a molecular weight of 356.25 g/mol. The compound’s structure combines the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, with a phosphoryloxy moiety that can act as a leaving group or participate in nucleophilic reactions. This dual functionality makes it a valuable intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of protease inhibitors and fluorinated bioactive molecules .

Properties

IUPAC Name

ethyl 2-di(propan-2-yloxy)phosphoryloxy-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3O6P/c1-6-17-10(15)9(11(12,13)14)20-21(16,18-7(2)3)19-8(4)5/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEFHHYPRXXMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)OP(=O)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with diisopropyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has shown potential as a pharmaceutical intermediate. Its structure allows it to act as a prodrug or a bioactive compound in the development of therapeutic agents.

Case Studies

  • Antiviral Activity : Research indicates that phosphonate esters can exhibit antiviral properties. A study demonstrated that similar compounds inhibited viral replication by interfering with nucleic acid metabolism .
  • Anticancer Properties : Investigations into phosphonate derivatives have revealed their ability to induce apoptosis in cancer cell lines. This compound may be explored for its efficacy against specific cancer types through targeted delivery systems .

Agrochemicals

This compound is also being evaluated for its applications in agriculture, particularly as an insecticide or herbicide. The trifluoromethyl group enhances its biological activity and stability.

Research Findings

  • Insecticidal Activity : Studies have shown that similar phosphonate compounds possess insecticidal properties against common agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .
  • Herbicidal Efficacy : Preliminary data suggest that this compound may inhibit specific metabolic pathways in plants, making it a candidate for herbicide formulation.

Material Science

This compound is being investigated for its potential use in polymer chemistry. Its phosphonate structure can enhance the flame retardancy of polymers.

Applications in Polymer Chemistry

  • Flame Retardants : The incorporation of phosphonates into polymer matrices has been linked to improved fire resistance properties. This application is crucial in industries where fire safety is paramount.
  • Coatings and Adhesives : Research indicates that this compound can improve the adhesion properties of coatings due to its chemical reactivity and compatibility with various substrates .

Data Summary Table

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntiviral agents, anticancer drugsInhibits viral replication; induces apoptosis
AgrochemicalsInsecticides, herbicidesEffective against pests; inhibits plant metabolism
Material ScienceFlame retardants, coatingsEnhances fire resistance; improves adhesion

Mechanism of Action

The mechanism by which Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate exerts its effects involves the interaction of its phosphoryl group with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical transformations. The ester moiety facilitates its incorporation into larger molecular frameworks, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fluorinated propanoate esters with phosphoryloxy substituents. Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Features/Applications
Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate (Target) C₁₁H₂₀F₃O₆P 356.25 2.9* 9 High lipophilicity; agrochemical intermediates
Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate C₉H₁₆F₃O₆P 308.19 1.7 9 Shorter alkoxy chains; lower molecular weight
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate C₁₅H₂₈F₃O₆P 400.36 4.1* 9 Longer alkyl chains; increased hydrophobicity
Methyl 2-oxalylimino-3,3,3-trifluoropropanoate C₆H₅F₃NO₅ 228.10 0.5 7 Oxalylimino group; drug precursor
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.20 2.2 3 Aromatic fluorination; medicinal chemistry

*Estimated based on structural analogs.

Key Comparison Points:

Substituent Effects on Reactivity and Stability

  • The diisopropoxy group in the target compound provides steric bulk compared to the diethoxy analog (), slowing hydrolysis and enhancing stability under acidic conditions. In contrast, the di(isopentyloxy) variant () exhibits even greater hydrophobicity, making it suitable for lipid-based formulations.
  • Trifluoromethyl groups in all analogs contribute to metabolic resistance, as fluorine’s electronegativity stabilizes adjacent bonds ().

Applications in Synthesis The target compound’s phosphoryloxy group facilitates nucleophilic substitution reactions, similar to ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate (), but with tailored solubility for specific reaction environments. Methyl 2-oxalylimino-3,3,3-trifluoropropanoate () lacks the phosphoryloxy group but serves as a precursor to α-CF₃-α-amino acids, highlighting divergent synthetic utility.

Physicochemical Properties

  • Lipophilicity : XLogP3 values increase with longer alkyl chains (1.7 → 2.9 → 4.1), correlating with improved membrane permeability .
  • Molecular Weight : Higher molecular weight analogs (e.g., 400.36 g/mol in ) may face challenges in bioavailability, necessitating structural optimization for drug candidates.

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate () has documented safety protocols, suggesting similar precautions for the target compound.

Research Findings and Industrial Relevance

  • Pharmaceuticals : The target compound’s trifluoromethyl and phosphoryloxy groups align with trends in protease inhibitor design, where fluorine enhances target binding and pharmacokinetics .
  • Agrochemicals : Its stability under UV exposure (inferred from ) makes it suitable for herbicide formulations.
  • Material Science : Silicone polymers incorporating trifluoropropyl groups () demonstrate the broader applicability of fluorinated intermediates in coatings and antifouling agents.

Biological Activity

Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a phosphonylated compound notable for its potential biological activities. Its molecular formula is C₁₁H₂₀F₃O₆P, and it features a trifluoropropanoate moiety, which is significant in various biological applications. This compound has been studied for its interactions with biological systems, particularly in the context of enzyme inhibition and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₁H₂₀F₃O₆P
Molecular Weight332.25 g/mol
CAS Number256332-96-4
LogP1.5
Polar Surface Area (PSA)97.5 Ų

This compound primarily acts as an inhibitor of specific enzymes, particularly those involved in phospholipid metabolism. Its phosphonate group allows it to mimic natural substrates and bind to active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial for its potential applications in treating diseases related to dysregulated lipid metabolism.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : Research has demonstrated that this compound effectively inhibits certain phospholipases, which are enzymes critical in various physiological processes including inflammation and cell signaling. In vitro studies showed a dose-dependent inhibition of phospholipase A2 activity, which is relevant in the context of inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal death and improved behavioral outcomes .

Comparative Analysis with Similar Compounds

CompoundBiological Activity
This compoundEnzyme inhibition; anticancer; neuroprotection
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoateSimilar enzyme inhibition but less potent
Diisopropyl fluorophosphate (DFP)Known irreversible inhibitor of serine hydrolases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Reactant of Route 2
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Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

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